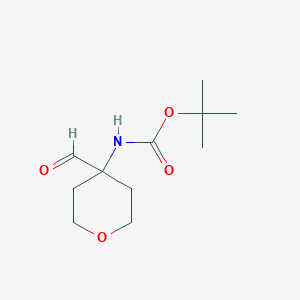
Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester (9CI)
Vue d'ensemble
Description
Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, pharmaceuticals, and chemical synthesis. This particular compound is characterized by its unique structure, which includes a tetrahydropyran ring and a formyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester typically involves the reaction of 4-formyltetrahydro-2H-pyran with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and the control of reaction conditions can improve the efficiency and reproducibility of the process. The purification of the product can be achieved through crystallization or distillation, depending on the physical properties of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form carbamates or urethanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: 4-carboxytetrahydro-2H-pyran-4-yl carbamate.
Reduction: 4-hydroxytetrahydro-2H-pyran-4-yl carbamate.
Substitution: Various carbamates or urethanes depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity. Carbamates are known to inhibit enzymes such as acetylcholinesterase, making them of interest in the study of neurological disorders.
Medicine: Investigated for its potential use in drug development. Carbamates have been used as prodrugs to improve the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: Used in the production of polymers and coatings. Carbamates can act as cross-linking agents, improving the mechanical properties of materials.
Mécanisme D'action
The mechanism of action of carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester involves the inhibition of enzymes such as acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, methyl ester: A simpler carbamate with a methyl group instead of the tetrahydropyran ring.
Carbamic acid, ethyl ester: Similar to the methyl ester but with an ethyl group.
Carbamic acid, phenyl ester: Contains a phenyl group, making it more hydrophobic and potentially more stable.
Uniqueness
Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester is unique due to its tetrahydropyran ring and formyl group. These structural features confer specific chemical reactivity and biological activity that are not present in simpler carbamates. The presence of the formyl group allows for additional functionalization through oxidation or reduction reactions, making this compound a versatile intermediate in chemical synthesis.
Propriétés
IUPAC Name |
tert-butyl N-(4-formyloxan-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(8-13)4-6-15-7-5-11/h8H,4-7H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURZULSTVLZMPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
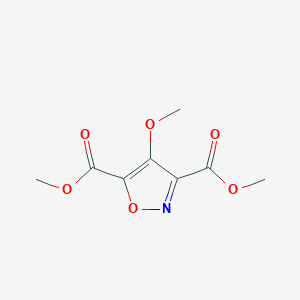
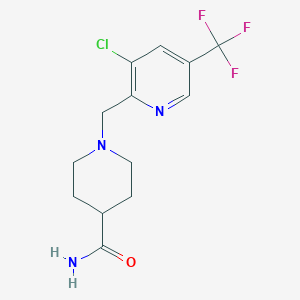
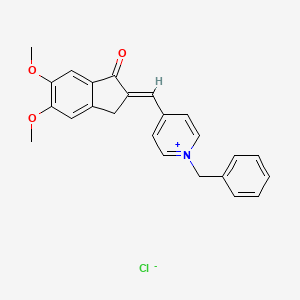
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B1429496.png)
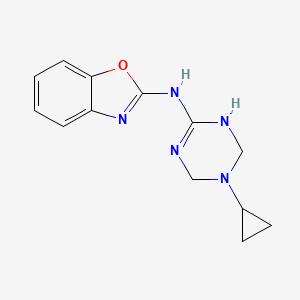
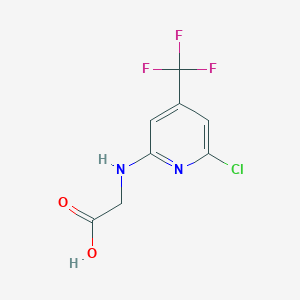
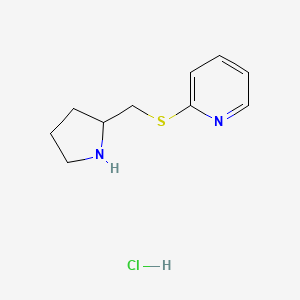
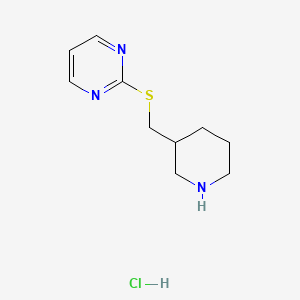
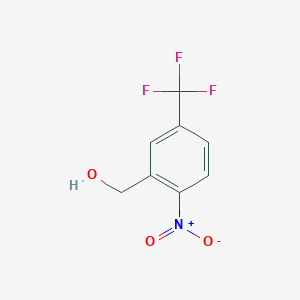
![6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1429503.png)
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B1429504.png)
![5-[(2,4-dichlorophenyl)methoxy]-1,3,4-thiadiazol-2-amine](/img/structure/B1429507.png)
![3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1429508.png)
![{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1429509.png)
